molecular formula C16H11F3N4O2S B2624120 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 896327-45-0

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2624120
CAS RN: 896327-45-0
M. Wt: 380.35
InChI Key: YSEGFESIINLDTA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[1,2-a][1,3,5]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like NMR spectroscopy . The compound likely has a complex structure due to the presence of multiple functional groups.


Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the substituents on the triazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Techniques like IR spectroscopy and mass spectrometry are often used to analyze these properties .

Mechanism of Action

The mechanism of action for such a compound would depend on its intended use. For example, some triazine derivatives have been studied for their anticancer properties .

Future Directions

The future research directions would depend on the results of initial studies on the compound. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-5-1-2-6-11(10)20-13(24)9-26-14-21-12-7-3-4-8-23(12)15(25)22-14/h1-8H,9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEGFESIINLDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

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